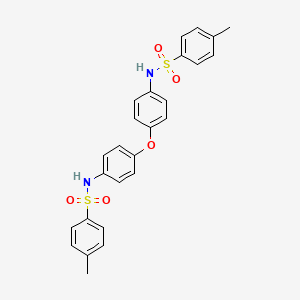
2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring, which is further substituted with ethyl and hydroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate typically involves the reaction of phenylphosphonic dichloride with 2-ethylphenol and 4-hydroxy-2-ethylphenol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form a phosphine oxide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-ethyl-4-oxophenyl 2-ethylphenyl phenylphosphonate.
Reduction: Formation of 2-ethyl-4-hydroxyphenyl 2-ethylphenyl phosphine oxide.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethylphenyl phenylphosphonate
- 4-Hydroxyphenyl phenylphosphonate
- 2-Ethyl-4-hydroxyphenyl phenylphosphonate
Uniqueness
2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate is unique due to the presence of both ethyl and hydroxy substituents on the phenyl rings, which can influence its chemical reactivity and biological activity
Propriétés
| 112824-26-7 | |
Formule moléculaire |
C22H23O4P |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
3-ethyl-4-[(2-ethylphenoxy)-phenylphosphoryl]oxyphenol |
InChI |
InChI=1S/C22H23O4P/c1-3-17-10-8-9-13-21(17)25-27(24,20-11-6-5-7-12-20)26-22-15-14-19(23)16-18(22)4-2/h5-16,23H,3-4H2,1-2H3 |
Clé InChI |
OYGZFFJKYGQGJG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1OP(=O)(C2=CC=CC=C2)OC3=C(C=C(C=C3)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)




![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)

